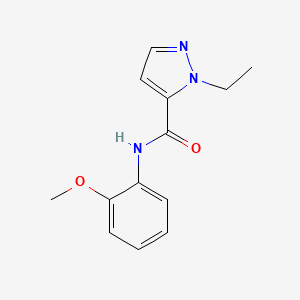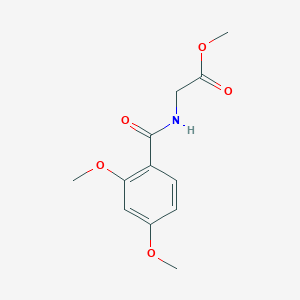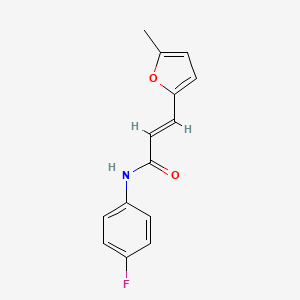![molecular formula C17H20N2O3 B5772989 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the inhibition of P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, this compound can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, this compound has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. By inhibiting these receptors, this compound can reduce the transmission of pain signals, thereby providing relief from pain. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation and associated symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its potent activity against P2X3 and P2X2/3 receptors, which makes it a promising candidate for the treatment of various pain conditions. Additionally, this compound has been shown to have anti-inflammatory properties, which further contribute to its therapeutic potential. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One potential direction is the further exploration of its anti-inflammatory properties, which could lead to the development of novel anti-inflammatory agents. Additionally, the development of more potent and selective P2X3 and P2X2/3 receptor inhibitors could lead to the development of more effective pain treatments. Finally, the development of more soluble forms of this compound could help overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. This reaction results in the formation of this compound, which is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent activity against P2X3 and P2X2/3 receptors, which are involved in nociception and pain transmission. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-12-18-17(20)19-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJLNAGPGOLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)

![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
